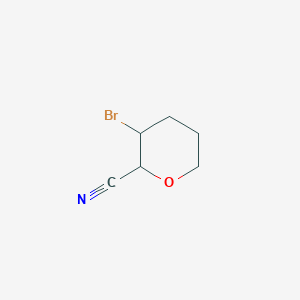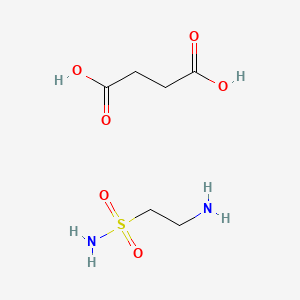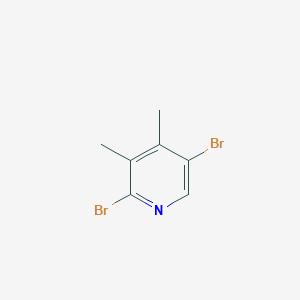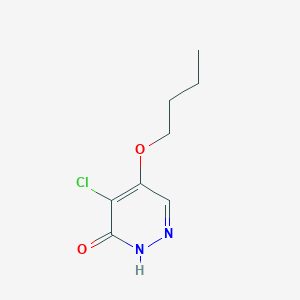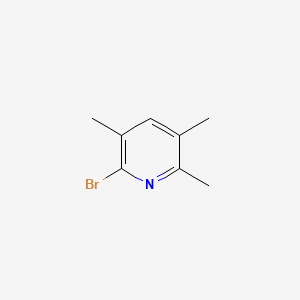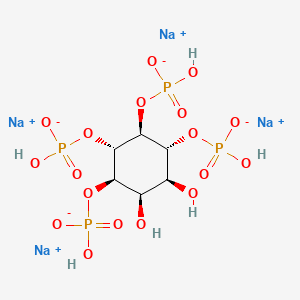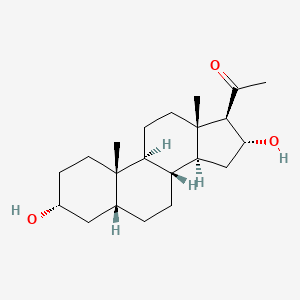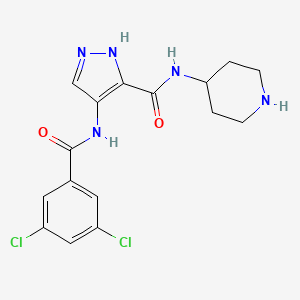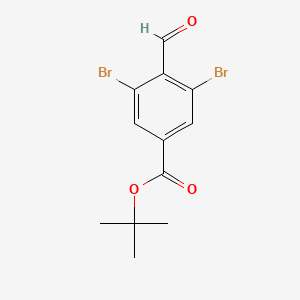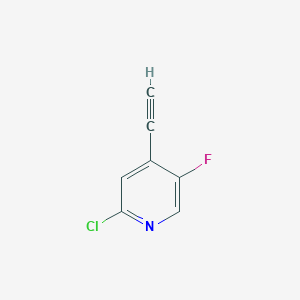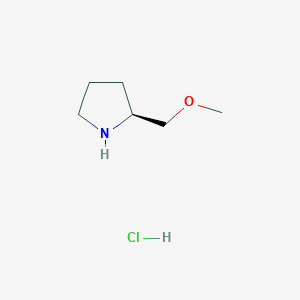
(S)-2-Methoxymethyl-pyrrolidine hydrochloride
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanism.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability under various conditions and its reactivity with common reagents.Scientific Research Applications
Synthesis and Anti-inflammatory Activities
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized for potential anti-inflammatory/analgesic applications, demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis. Some compounds showed comparable anti-inflammatory activities to established drugs with reduced ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (Ikuta et al., 1987).
Chemical Transformations and Ring Contractions
The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via a reaction with boron(III) bromide showcases a notable chemical transformation, involving a rare conversion of piperidines into pyrrolidines. This process emphasizes the utility of (S)-2-methoxymethyl-pyrrolidine hydrochloride in facilitating novel ring contraction reactions (Tehrani et al., 2000).
Electro-synthesized Films for Biosensors
Methoxylated polypyrrole films, characterized for their use as anti-interferent barriers in bilayer-based amperometric biosensors, demonstrate the application of (S)-2-methoxymethyl-pyrrolidine hydrochloride in developing materials with specific electronic and surface properties. These films maintain electronic conductivity while exhibiting specific functionalities, including methoxy groups, beneficial for biosensor performance (Benedetto et al., 1999).
Enantiomerically Pure Derivatives
The creation of enantiomerically pure pyrrolidine derivatives through electrochemical oxidative decarboxylation and reactions with nucleophiles showcases the compound's role in synthesizing chiral molecules. These derivatives are crucial for various applications in asymmetric synthesis and medicinal chemistry (Renaud & Seebach, 1986).
Asymmetric Acylation and Stereoselective Reduction
The use of trans-2,5-bis(methoxymethoxymethyl)pyrrolidine as a chiral auxiliary for asymmetric acylation and the stereoselective reduction of resulting 2-alkyl-3-oxo amides illustrates the compound's utility in facilitating specific stereoselective reactions, offering alternatives to asymmetric aldol reactions (Ito et al., 1984).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound and the measures to be taken in case of accidental exposure.
Future Directions
This involves identifying the current gaps in knowledge about the compound and suggesting future research directions. It could include potential applications, new synthesis methods, or new reactions.
properties
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPYFZNWHQZAZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857122 | |
| Record name | (2S)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methoxymethyl-pyrrolidine hydrochloride | |
CAS RN |
95312-81-5 | |
| Record name | (2S)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(methoxymethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1512917.png)
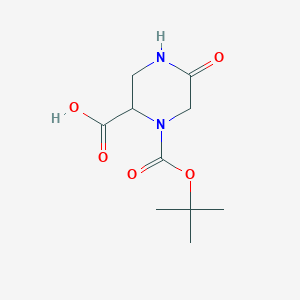
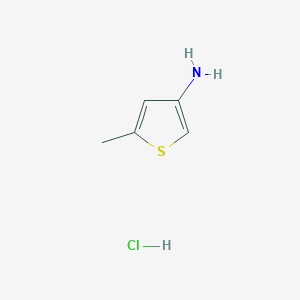
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)
